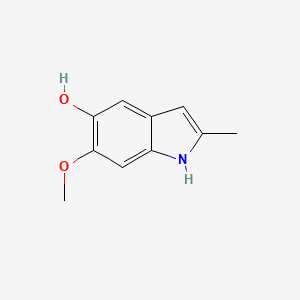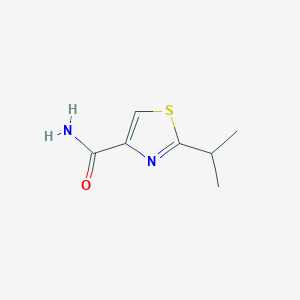
(R)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral amino acid derivative with a unique indene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available indene.
Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
Amination: The 2,3-dihydroindene is then subjected to amination using reagents such as ammonia or amines under specific conditions to introduce the amino group at the 1-position.
Industrial Production Methods
Industrial production methods for ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various indene derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of ®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Indene-5-carboxylic acid: Lacks the amino group but shares the indene and carboxylic acid structure.
1-Aminoindane: Similar structure but without the carboxylic acid group.
Uniqueness
®-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(1R)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m1/s1 |
InChIキー |
ZFBHHXHSPRMSQS-SECBINFHSA-N |
異性体SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)C(=O)O |
正規SMILES |
C1CC2=C(C1N)C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)

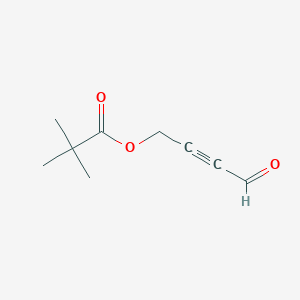
![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)

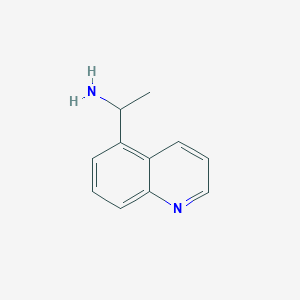
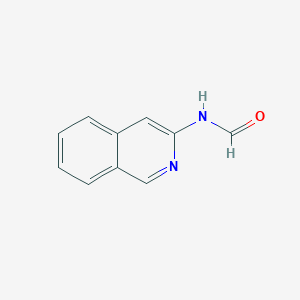

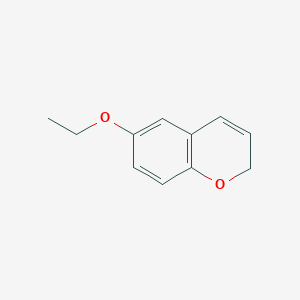
![3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)
![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)
